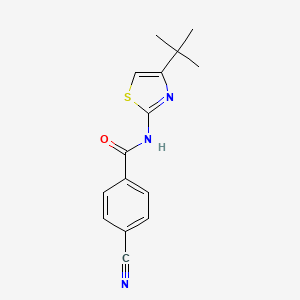

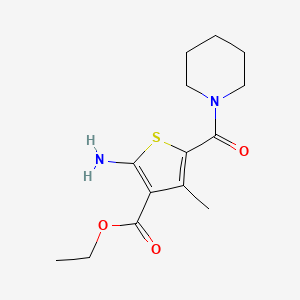

![molecular formula C23H29ClN4O2S B2966136 N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1219160-47-0](/img/structure/B2966136.png)

N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride” is a compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be influenced by the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions . The colorimetric assays established weak COX-1 inhibitory activity of similar compounds compared to the selective COX-1 inhibitor (indomethacin) and the non-selective COX inhibitor (diclofenac) .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds for Anti-inflammatory and Analgesic Agents

Research has shown that novel heterocyclic compounds derived from benzodifuranyl and benzothiazole structures exhibit significant anti-inflammatory and analgesic activities. These compounds have been identified as potent inhibitors of cyclooxygenase (COX-1/COX-2), showing high inhibitory activity on COX-2 selectivity, which is crucial for developing new therapeutic agents targeting inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Agents from Thiazolidinone Derivatives

Thiazolidinone derivatives synthesized from key intermediates, including structures similar to the query compound, have shown promising antimicrobial activity against a range of bacteria and fungi. These compounds' synthesis involves cyclization and condensation reactions, highlighting the versatility of such molecular frameworks in generating biologically active agents (Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, 2012).

Antineoplastic Agents

The role of antineoplastic agents in targeting and inhibiting the growth of neoplastic cells is well-documented. While the specific compound is not directly linked to cancer research, the structural motifs it shares with known antineoplastic agents suggest potential research applications in designing new therapeutic molecules to treat various cancers by interfering with cell metabolism and growth (I. C. Shukla, O. P. Yadav, Sanjai Kumar, Virendra Kumar, 2017).

Antiacetylcholinesterase Activity for Neurodegenerative Diseases

Compounds bearing benzothiazole and piperazine groups have been synthesized and evaluated for their antiacetylcholinesterase activity, indicating potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. These studies demonstrate the capability of such compounds to inhibit acetylcholinesterase (AChE), an enzyme target for managing Alzheimer's disease symptoms (U. Mohsen, Z. Kaplancıklı, Y. Özkay, L. Yurttaş, 2014).

Mécanisme D'action

Target of Action

The primary targets of N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . The suppression of these conversions results in anti-inflammatory effects .

Biochemical Pathways

The compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into various eicosanoids, including thromboxane, prostaglandins, and prostacyclin . These eicosanoids play a significant role in inflammation, pain, and fever. Therefore, their suppression leads to anti-inflammatory, analgesic, and antipyretic effects .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five This rule predicts good absorption or permeation for drugs with certain molecular properties

Result of Action

The result of the compound’s action is the reduction of inflammation. By inhibiting the COX enzymes and suppressing the production of eicosanoids, the compound can alleviate symptoms of inflammation . This includes a decrease in swelling, pain, and fever.

Orientations Futures

The future directions for research on “N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications . Additionally, more research could be done to understand the influence of different substituents on the thiazole ring .

Propriétés

IUPAC Name |

N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2S.ClH/c1-17-8-9-20-22(18(17)2)25-23(30-20)27-14-12-26(13-15-27)11-10-24-21(28)16-29-19-6-4-3-5-7-19;/h3-9H,10-16H2,1-2H3,(H,24,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTXSEWKGRCQCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)COC4=CC=CC=C4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2966053.png)

![3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2966054.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)

![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)

amine](/img/structure/B2966071.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2966072.png)

![6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2966074.png)